Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Description
Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at the C7 position and ester functionalities (diethyl carboxylate) at the C3 and C5 positions. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethyl group, as well as versatility for further functionalization via hydrolysis or transesterification of the carboxylate groups .
The synthesis of this compound typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and fluorinated alkynoates, followed by selective bromination and cross-coupling strategies. For example, Jismy et al. (2021) reported the use of Suzuki–Miyaura cross-coupling to introduce aryl groups at C3 and SNAr (nucleophilic aromatic substitution) reactions to modify the C5 position, enabling efficient diversification of the pyrazolo[1,5-a]pyrimidine scaffold .
Properties
IUPAC Name |
diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4/c1-3-22-11(20)7-6-17-19-9(13(14,15)16)5-8(18-10(7)19)12(21)23-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNGZJMXYNPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146139 | |
| Record name | 3,5-Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-37-1 | |
| Record name | 3,5-Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Cyclization to Form the Pyrazolo[1,5-a]Pyrimidine Core
The synthesis begins with the cyclocondensation of 3-aminopyrazole (1) and ethyl 4,4,4-trifluoro-2-butynoate (2) under microwave irradiation. In 1,4-dioxane at 110°C for 2 hours, this reaction produces 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (3) as the sole regioisomer in 63% yield. Sodium methoxide (NaOMe) is subsequently added to deprotonate the intermediate, facilitating lactam formation.
Key Reaction Conditions:
-
Solvent: 1,4-dioxane
-
Temperature: 110°C (microwave)
-
Catalyst: None (thermal cyclization)
-
Workup: Neutralization with NaOMe at room temperature
Bromination at C-3 Position
Selective bromination of compound 3 using N-bromosuccinimide (NBS) in dichloromethane (DCM) yields 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (4) in 94% yield. This step introduces a bromine atom at the C-3 position, enabling further functionalization via cross-coupling reactions.
Analytical Data for Compound 4:
-
<sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 13.00 (s, 1H), 8.07 (s, 1H), 6.74 (s, 1H)
-
<sup>13</sup>C NMR (DMSO-<i>d</i><sub>6</sub>): δ 160.2, 154.1, 148.9, 124.3 (q, <i>J</i> = 270 Hz, CF<sub>3</sub>), 116.7, 106.5, 97.8
Sequential S<sub>N</sub>Ar and Suzuki-Miyaura Coupling
The brominated intermediate 4 undergoes two sequential modifications:
-
C–O Bond Activation and S<sub>N</sub>Ar Reaction:
Treatment with PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane activates the lactam oxygen, enabling nucleophilic substitution with amines or thiols at C-5. For example, morpholine substitutes at C-5 to form 5-amino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (5f) in 85% yield. -
Suzuki-Miyaura Coupling at C-3:
Palladium-catalyzed coupling of 5f with aryl boronic acids (e.g., phenylboronic acid) using XPhosPdG2 and potassium carbonate in ethanol/water at 135°C (microwave) introduces aryl groups at C-3. This step achieves yields of 91% for diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate (6a).
Optimized Cross-Coupling Conditions:
| Parameter | Value |
|---|---|
| Catalyst | XPhosPdG2 (10 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | K<sub>2</sub>CO<sub>3</sub> (2 equiv) |
| Solvent | Ethanol/H<sub>2</sub>O (4:1) |
| Temperature | 135°C (microwave, 40 min) |
Alternative Condensation Routes Using 1,3-Diketones
Condensation with β-Keto Esters
A complementary approach involves the acid-catalyzed condensation of 5-aminopyrazoles with ethyl trifluoromethylacetoacetate in acetic acid. Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) promotes cyclization, forming the pyrazolo[1,5-a]pyrimidine core in 70–87% yield. While this method is less regioselective than cross-coupling strategies, it offers a one-pot route to diethyl esters.
Limitations:
-
Requires harsh acidic conditions (H<sub>2</sub>SO<sub>4</sub>).
-
Lower yields compared to multi-step protocols (63–87% vs. 91%).
Reaction Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, cyclization steps completed in 2 hours under microwave conditions vs. 12–24 hours conventionally. This method also minimizes side products like debrominated byproducts (e.g., compound 7 ), which form in ≤30% yield under suboptimal conditions.
Solvent and Base Selection
-
1,4-Dioxane outperforms DMF or THF in S<sub>N</sub>Ar reactions due to its high polarity and ability to stabilize charged intermediates.
-
Triethylamine is critical for neutralizing HBr generated during bromination, preventing acid-catalyzed decomposition.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity for final products, with retention times of 8.2–8.5 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 91 | 40 min | High | Excellent |
| Acid-Catalyzed Condensation | 87 | 12–24 h | Moderate | Moderate |
| Microwave Cyclization | 63–94 | 2–12 h | High | Good |
Chemical Reactions Analysis
2.1. Functionalization at C-5 via SNAr Reaction
At position 5, the lactam C–O bond is activated using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) in the presence of triethylamine (Et₃N). This step enables subsequent substitution with amines or thiols under thermal conditions (110°C for 12 hours) .
Reaction Conditions :
-
Reagents : PyBroP (1.3 equiv.), Et₃N (3 equiv.), 1,4-dioxane.
-
Substrates : 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (compound 4 ).
-
Products : 5-amino/thiolated derivatives (e.g., 5a–g ).
2.2. Arylation at C-3 via Suzuki–Miyaura Coupling
Position 3 is functionalized using Suzuki–Miyaura cross-coupling with commercial boronic acids. The reaction employs XPhos ligands and microwave irradiation (135°C for 40 minutes) in a mixed ethanol/water solvent system .
Reaction Conditions :
-
Reagents : Boronic acid (2 equiv.), K₂CO₃ (2 equiv.), XPhos ligands (10 mol%).
-
Substrates : 5-substituted derivatives (e.g., 5a–g ).
-
Products : 3,5-disubstituted derivatives (e.g., 6a–m ).
Comparison of Reaction Pathways
| Pathway | Steps | Key Reagents | Yield | Challenges |
|---|---|---|---|---|
| Path A | SNAr at C-5 → Suzuki at C-3 | PyBroP, Et₃N, XPhos ligands | 91% (e.g., 6a ) | None reported |
| Path B | Suzuki at C-3 → SNAr at C-5 | PyBroP, Et₃N, XPhos ligands | 77% (e.g., 6a ) | Purification issues due to unprotected lactam |
Relevance of Reaction Sequence
The order of functionalization critically impacts yields and ease of purification. Path A (SNAr followed by Suzuki) is preferred due to higher efficiency and minimal side reactions, while Path B (Suzuki followed by SNAr) suffers from intermediate instability .
Structural Considerations
The trifluoromethyl group at C-7 enhances chemical stability and lipophilicity, while the ethyl ester groups at C-3 and C-5 enable further derivatization (e.g., hydrolysis to carboxylic acids). The pyrazolo[1,5-a]pyrimidine core itself is versatile for introducing pharmacophores via cross-coupling .
Scientific Research Applications
Medicinal Chemistry
Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate has been extensively studied for its potential as an antitumor scaffold . Research indicates that it exhibits enzymatic inhibitory activity, making it a candidate for the development of novel anticancer therapeutics. Notably, some derivatives of this compound have been shown to act as selective estrogen receptor β (ERβ) antagonists, which can influence tumor cell growth by modulating hormonal pathways .
Material Science
The compound's photophysical properties have garnered attention in material science. Its unique structure allows for potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The trifluoromethyl group enhances the stability and efficiency of materials derived from this compound .
Biological Research
In biological research, derivatives of this compound are being investigated for a variety of pharmacological activities:
- Antimicrobial Activity : Some derivatives show promising results against various bacterial strains.
- Anticancer Activity : Studies have demonstrated the efficacy of certain derivatives in inhibiting cancer cell proliferation.
- Anxiolytic and Antidepressant Effects : Research indicates that specific structural modifications can lead to compounds with anxiolytic and antidepressant properties.
- Antiepileptic Activity : Certain derivatives are being explored for their potential to prevent seizures .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves transition metal-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction. This method allows for the introduction of various aryl and heteroaryl groups at critical positions on the pyrazolo[1,5-a]pyrimidine scaffold .
The mechanism of action is primarily linked to its interaction with specific molecular targets within biological systems. For instance, some derivatives inhibit key enzymes involved in cancer progression, while others modulate neurotransmitter systems related to anxiety and depression .
Case Studies
- Antitumor Activity Study : A study demonstrated that a derivative of diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects on breast cancer cell lines with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction via ERβ antagonism .
- Material Science Application : Research into OLEDs utilizing this compound showed enhanced efficiency and stability compared to traditional materials. The incorporation of the trifluoromethyl group was crucial in improving charge transport properties .
Mechanism of Action
The mechanism of action of diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as selective estrogen receptor β (ERβ) antagonists, influencing tumor cell growth by blocking hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Trifluoromethyl Group at C7: The CF₃ group in diethyl 3,5-dicarboxylate and analogues (e.g., 6k, 6l) improves metabolic stability and membrane permeability compared to non-fluorinated derivatives .
- Ester vs. Amine/Thiol Groups : The diethyl carboxylate groups in the target compound render it more amenable to hydrolysis than amines or thiols (e.g., 6k, 6l), making it a versatile intermediate for prodrug design .
- Biological Activity: Amino substituents at C5 (e.g., 6k, 6l) correlate with nanomolar kinase inhibition, while ester groups prioritize synthetic utility over direct bioactivity .
Biological Activity
Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Overview
- Chemical Name : this compound
- CAS Number : 937601-37-1
- Molecular Formula : C13H12F3N3O4
- Molecular Weight : 331.25 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with trifluoromethyl and diethyl ester substituents at specific positions, enhancing its biological activity and stability.
Synthesis
The synthesis of this compound typically involves transition metal-catalyzed cross-coupling reactions, notably the Suzuki–Miyaura reaction. The key steps include:
- Starting Material : 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
- Reagents : Various aryl and heteroaryl boronic acids.
- Conditions : Use of palladium catalysts and appropriate solvents to facilitate the reaction.
This method allows for the efficient production of a library of derivatives with potential biological activities .
Biological Activities
This compound has been studied for various biological activities:
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that certain analogs can inhibit cancer cell proliferation in vitro and in vivo models. The mechanism often involves the inhibition of specific kinases implicated in tumor growth .
Enzymatic Inhibition
The compound has been identified as a potential inhibitor of various enzymes. Its structural features allow it to interact with active sites of target enzymes effectively. For instance, it has shown promise as an inhibitor of Pim1 kinase, which is involved in cell survival pathways .
Antimicrobial Properties
Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them candidates for further development as antimicrobial agents .
Psychopharmacological Effects
The compound's derivatives have also been explored for their anxiolytic and antidepressant activities. Studies suggest that they may act on corticotropin-releasing factor (CRF) receptors, which are involved in stress response mechanisms .
Case Studies
-
Antitumor Activity Study :
- A study evaluated the efficacy of this compound against various cancer cell lines.
- Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell lines.
- Enzyme Inhibition Study :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Pyrazolo[1,5-a]pyrimidine | Antitumor, Antimicrobial |
| 5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Pyrazolo[1,5-a]pyrimidine | Anxiolytic |
| Other Trifluoromethylated Pyrazoles | Various | Diverse pharmacological activities |
Q & A
What are the primary synthetic routes for Diethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate, and how are reaction conditions optimized?
Level: Basic
Answer:
The compound is synthesized via two key routes:
Condensation Reaction : 3-Aminopyrazoles react with ethyl 4,4,4-trifluorobut-2-ynoate in a one-pot process under reflux (e.g., ethanol, 80°C) to form the pyrazolo[1,5-a]pyrimidin-5-one scaffold. Yields range from 60–85% depending on substituent steric effects .
SNAr and Cross-Coupling : Starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, bromination with N-bromosuccinimide (NBS) in dichloromethane (94% yield) enables Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysts, 63–89% yields) .
Optimization : Solvent polarity (e.g., DMF for polar intermediates), catalyst loading (0.5–2 mol% Pd), and temperature (80–110°C) are critical for yield improvement .
How can regioselectivity challenges in synthesizing 3,5-disubstituted derivatives be addressed?
Level: Advanced
Answer:
Regioselectivity is controlled through:
- Pre-functionalized Intermediates : Use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a scaffold allows sequential substitution at C3 (via Suzuki coupling) and C5 (via SNAr with amines/thiols) .
- Microwave-Assisted Reactions : Microwave irradiation (120°C, 30 min) enhances reaction rates and selectivity for 3,5-diarylated derivatives, minimizing side products .
- Steric and Electronic Effects : Electron-deficient aryl boronic acids favor coupling at C3, while bulky amines preferentially react at C5 due to reduced steric hindrance .
What role does this compound serve as a building block in medicinal chemistry?
Level: Basic
Answer:
The compound acts as a versatile precursor for:
- Diverse Derivatives : C3 and C5 positions undergo cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution to introduce aryl, amino, or thioether groups .
- Biological Probes : Derivatives exhibit activity as estrogen receptor antagonists (e.g., PHTPP, a selective ER-β antagonist) and antibacterial agents via pyrimidine core interactions .
What advanced methodologies improve cross-coupling efficiency for 3,5-disubstituted derivatives?
Level: Advanced
Answer:
- Microwave-Assisted Suzuki-Miyaura : Reduces reaction time from 24 h to 30 min with 85–92% yields. Optimal conditions: Pd(PPh₃)₄ (1 mol%), K₂CO₃, DMF/H₂O (3:1), 120°C .
- Ligand Design : Bulky phosphine ligands (e.g., XPhos) enhance catalyst stability for electron-rich aryl boronic acids .
- Flow Chemistry : Continuous flow systems improve reproducibility for gram-scale synthesis, critical for structure-activity relationship (SAR) studies .
How is the structural integrity of derivatives confirmed analytically?
Level: Basic
Answer:
- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity (δ −60 to −65 ppm). ¹H/¹³C NMR resolves substituent positions on the pyrimidine ring .
- X-ray Crystallography : Validates regiochemistry, as seen in 3,5-diarylated derivatives (e.g., C–C bond lengths of 1.48–1.52 Å) .
- HRMS : High-resolution mass spectrometry ensures molecular formula accuracy, particularly for halogenated analogs .
What mechanisms underlie the biological activity of derivatives targeting soluble epoxide hydrolases (sEH)?
Level: Advanced
Answer:
- Enzyme Inhibition : Derivatives mimic natural substrates, competitively binding to sEH’s catalytic triad (Asp335, Tyr466, Tyr381). Trifluoromethyl groups enhance binding via hydrophobic interactions .
- In Vivo Efficacy : Fluorinated pyrazolo[1,5-a]pyrimidines reduce inflammation in murine models (IC₅₀ = 12–50 nM) by stabilizing the enzyme’s closed conformation .
How do tautomeric equilibria and solubility impact reactivity?
Level: Advanced
Answer:
- Tautomerism : The pyrimidine ring exists in keto-enol equilibrium, favoring the keto form in non-polar solvents. This affects nucleophilic attack sites (C5 vs C7) .
- Solubility : Low aqueous solubility (logP ~3.5) is mitigated via ester hydrolysis to carboxylic acids (logP ~1.2) or PEGylation for in vivo studies .
What are key challenges in scaling up synthesis, and how are they resolved?
Level: Advanced
Answer:
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for gram-scale batches .
- Catalyst Recycling : Pd recovery via silica-supported catalysts reduces costs (leaching <0.1 ppm) .
- Solvent Selection : Transition from DMF to biodegradable solvents (e.g., cyclopentyl methyl ether) improves environmental compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
